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molecular formula C13H12ClNO3 B3022372 Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate CAS No. 675148-38-6

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate

Cat. No. B3022372
M. Wt: 265.69 g/mol
InChI Key: AIECEJBJUVTIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085570B2

Procedure details

4-(Benzyloxycarbonylamino)methyl)benzoic acid (30). Benzyl chloroformate (10.3 mL, 72.7 mmol) and 2 M NaOH solution (33 mL, 66 mmol) were simultaneously added dropwise to a stirred solution of 4-aminomethylbenzoic acid (29) (10.0 g, 66.2 mmol) in 2 M NaOH solution (33 mL) and THF (30 mL) at 0° C. The mixture was stirred at 20° C. for 16 h, then the organic solvent was evaporated and the residue acidified with 2 M HCl until the pH of the mixture was 2-3. The precipitate was filtered, washed with water (250 mL), washed with EtOH (50 mL), and finally washed with Et2O (100 mL). The solid was dried under vacuum to give acid 2 (16.43 g, 87%) as a white powder: mp 190-192° C. [lit. (Loge et. al., J. Enzyme Inhibit. Med. Chem. 2002, 17, 381-390) mp (toluene) 194-195° C.; 1H NMR δ 7.85 (br d, 2 H, H-2, H-6), 7.82 (br t, J=6.1Hz, 1 H, NHCO2), 7.30-7.40 (m, 5 H, H-2′, H-3′, H-4′, H-5′, H-6′), 7.27 (br d, J=8.2Hz, 2 H, H-3, H-5), 5.05 (s, 2H, OCH2), 4.24 (d, J=6.1Hz, 2 H, CH2N).
Name
benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
4-aminomethylbenzoic acid
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
BrC1C=CC(S(CC2N=[C:14]([C:18]3[CH:33]=[CH:32][C:21]([C:22]([NH:24][CH2:25][C:26]4[CH:27]=NC=CC=4)=O)=[CH:20][CH:19]=3)[O:15][C:16]=2C)(=O)=O)=CC=1.[Cl:34][C:35](OCC1C=CC=CC=1)=O.BrC1C=CC(S(CC2N=C(C3C=CC(C(O)=O)=CC=3)OC=2C)(=O)=[O:53])=CC=1.[OH-:71].[Na+]>C1COCC1>[Cl:34][CH2:35][C:25]1[N:24]=[C:22]([C:21]2[CH:20]=[CH:19][C:18]([C:14]([O:15][CH3:16])=[O:53])=[CH:33][CH:32]=2)[O:71][C:26]=1[CH3:27] |f:3.4|

Inputs

Step One
Name
benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)CC=1N=C(OC1C)C1=CC=C(C(=O)NCC=2C=NC=CC2)C=C1
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
4-aminomethylbenzoic acid
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)CC=1N=C(OC1C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
33 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
33 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (250 mL)
WASH
Type
WASH
Details
washed with EtOH (50 mL)
WASH
Type
WASH
Details
finally washed with Et2O (100 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.43 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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